N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine

Lipophilicity Drug Intermediate Thiazole Derivatives

N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine (also known as 2-Isopropyl-4-(methylaminomethyl)thiazole, CAS 154212-60-9) is a heterocyclic thiazole derivative with the molecular formula C8H14N2S and a molecular weight of 170.28 g/mol. The compound is primarily recognized as a critical intermediate in the synthesis of the HIV protease inhibitors Ritonavir and Cobicistat, both essential components of antiretroviral therapy.

Molecular Formula C8H14N2S
Molecular Weight 170.28 g/mol
Cat. No. B12610158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-4-(1-methylethyl)-2-Thiazolemethanamine
Molecular FormulaC8H14N2S
Molecular Weight170.28 g/mol
Structural Identifiers
SMILESCC(C)C1=CSC(=N1)CNC
InChIInChI=1S/C8H14N2S/c1-6(2)7-5-11-8(10-7)4-9-3/h5-6,9H,4H2,1-3H3
InChIKeyPQKZAUQEMBDUKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine – Key Properties and Regulatory Status for Procurement


N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine (also known as 2-Isopropyl-4-(methylaminomethyl)thiazole, CAS 154212-60-9) is a heterocyclic thiazole derivative with the molecular formula C8H14N2S and a molecular weight of 170.28 g/mol [1]. The compound is primarily recognized as a critical intermediate in the synthesis of the HIV protease inhibitors Ritonavir and Cobicistat, both essential components of antiretroviral therapy [2]. Regulatory oversight includes EINECS listing 414-800-6 and hazard classifications indicating corrosive and irritant properties [1]. While the compound itself is not an active pharmaceutical ingredient, its strategic role in established commercial drug synthesis routes drives consistent demand in the pharmaceutical intermediate supply chain.

Why N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine Cannot Be Directly Substituted with Other Thiazole Analogs


Generic substitution with other thiazolemethanamine analogs is not scientifically valid due to the compound's unique regiospecific substitution pattern, which dictates its synthetic utility and intermediate chemistry. Unlike simpler thiazole derivatives such as unsubstituted 2-thiazolemethanamine (CAS 55661-33-1) or mono-substituted N-methyl analogs, the presence of both an isopropyl group at the 2-position and a methylaminomethyl group at the 4-position creates a specific steric and electronic environment essential for downstream coupling reactions in Ritonavir and Cobicistat synthesis [1]. Altering the position of the isopropyl group or removing the N-methyl group would disrupt the regiochemistry required for the subsequent formation of the urea or carbamate linkages found in the final active pharmaceutical ingredients [2]. The following evidence quantifies how specific structural variations translate into measurable differences in key physicochemical properties, confirming that this precise substitution pattern is non-negotiable for its intended industrial applications.

Quantitative Evidence for Differentiating N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine from Analogs


Lipophilicity (XLogP3-AA) Differentiates N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine from Unsubstituted 2-Thiazolemethanamine

The target compound exhibits a computed XLogP3-AA value of 1.5, which is substantially higher than that of the unsubstituted 2-thiazolemethanamine (XLogP3-AA = -0.1) [1]. This difference arises from the addition of the lipophilic isopropyl and methyl groups, which enhance membrane permeability and alter solubility profiles in organic reaction media [1].

Lipophilicity Drug Intermediate Thiazole Derivatives

Rotatable Bond Count Distinguishes N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine from 4,5-Dimethyl-2-Thiazolemethanamine

The target compound possesses three rotatable bonds, compared to only one rotatable bond in 4,5-dimethyl-2-thiazolemethanamine [1]. This increased conformational flexibility is conferred by the methylaminomethyl side chain and the isopropyl group, allowing greater adaptability during receptor binding or catalytic site engagement in downstream applications.

Molecular Flexibility Conformational Analysis Thiazole Derivatives

Hydrogen Bond Acceptor Count Differs from 2-(Aminomethyl)thiazole, Affecting Intermediate Reactivity

N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine contains three hydrogen bond acceptor sites (the thiazole ring nitrogen, sulfur, and the secondary amine nitrogen), whereas 2-(aminomethyl)thiazole (CAS 55661-33-1) contains only two (the ring nitrogen and sulfur) [1]. The additional acceptor site provided by the N-methyl secondary amine can influence nucleophilicity and participate in distinct hydrogen bonding networks during downstream reactions.

Hydrogen Bonding Reactivity Thiazole Intermediates

Optimal Research and Industrial Application Scenarios for N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine


Synthesis of HIV Protease Inhibitors Ritonavir and Cobicistat

N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine is a validated and widely patented intermediate in the multi-step synthesis of the HIV protease inhibitors Ritonavir and Cobicistat [1]. Its specific 2-isopropyl-4-(methylaminomethyl) substitution pattern enables the formation of the urea and carbamate linkages critical to the final drug molecules [2]. Any deviation in substitution (e.g., moving the isopropyl group to the 4-position) would yield a regioisomer incompatible with established synthetic routes, resulting in failed coupling reactions and unacceptable impurity profiles. Procurement of this exact intermediate is therefore mandatory for manufacturers following these established commercial processes.

Development of Novel Thiazole-Based Antiviral Agents

As a structurally defined thiazole building block, N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine serves as a starting point for generating focused libraries of thiazole analogs in antiviral drug discovery [3]. The presence of both an isopropyl group and a secondary amine provides a scaffold with moderate lipophilicity (XLogP3-AA = 1.5) and conformational flexibility (3 rotatable bonds) [4], features that can be systematically varied in structure-activity relationship (SAR) studies. Unlike simpler thiazole scaffolds, this compound's pre-installed substitution pattern reduces the number of synthetic steps required to access more complex lead candidates.

Method Development and Impurity Profiling for Ritonavir Manufacturing

N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine is also utilized as a reference standard (e.g., Ritonavir Impurity 32) for analytical method development and quality control in Abbreviated New Drug Applications (ANDA) and commercial Ritonavir production [5]. Its precise structural identity and high purity (typically >98%) are essential for establishing validated HPLC and LC-MS methods to detect and quantify related substances in the final drug product. Substitution with a structurally similar but non-identical thiazole would compromise method specificity and regulatory compliance.

Quote Request

Request a Quote for N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.